H-Gly-Phe-Ser-OH
Overview
Description
“H-Gly-Phe-Ser-OH” is a tripeptide composed of the amino acids glycine (Gly), phenylalanine (Phe), and serine (Ser). The “H-” at the beginning indicates that the N-terminus of the peptide is a free amine group, and the “-OH” at the end indicates that the C-terminus is a free carboxyl group .
Synthesis Analysis
Peptide synthesis is a fundamental part of the drug discovery process. The synthesis of peptides by amide bond formation between suitably protected amino acids is carried out in dichloromethane and DMF, both of which have serious toxicity concerns and generate waste solvent . Propylene carbonate has been shown to be a green polar aprotic solvent which can be used to replace dichloromethane and DMF in both solution- and solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular formula of “H-Gly-Phe-Ser-OH” is C14H19N3O5 . The peptide bond in the peptides should be made in the order that the amino acids are written. The amine end (N terminal) of an amino acid is always on the left, while the acid end (C terminal) is on the right .
Scientific Research Applications
Peptide Hydrolysis and Catalysis
Research has shown that certain peptides, including those containing sequences like Gly-Ser, can undergo hydrolysis under specific conditions. For example, the hydrolysis of glycylserine (Gly-Ser) was significantly accelerated in the presence of a dimeric zirconium(IV)-substituted Keggin type polyoxometalate, showcasing potential applications in catalysis and peptide modification (Ly, Absillis, & Parac‐Vogt, 2013).
Peptide Synthesis and Solid Phase Methods
Solid-phase synthesis techniques have been employed to create peptides containing sequences such as Arg-Phe-Ser-Trp-Gly, highlighting advancements in peptide synthesis methodologies. These approaches are crucial for the production of specific peptide sequences for research and therapeutic purposes (Suzuki & Sasaki, 1973).
Peptide Tagging and Modification
Innovations in peptide tagging, such as the site-directed conjugation of nonpeptide groups to peptides with N-terminal Ser, have been explored. These advancements offer new ways to modify peptides for various applications, including biological labeling and drug delivery (Geoghegan & Stroh, 1992).
Surface Interactions and Spectroscopy Studies
The surface interactions of peptides, including dipeptides with sequences like Gly-Phe, have been probed using techniques like surface-enhanced Raman spectroscopy (SERS). These studies provide insights into how peptides interact with surfaces, which is vital for applications in materials science and sensor development (Herne, Ahern, & Garrell, 1991).
Understanding Peptide Reactivity and Stability
Studies on the reactivity of peptides in different environments, such as the reaction of OH with phenylalanine in free and peptide forms (including Gly-Phe-Gly), offer insights into peptide stability and reactivity. This knowledge is crucial for the development of stable peptide-based drugs and biomaterials (Galano & Cruz-Torres, 2008).
Nucleopeptide Synthesis
The synthesis of nucleopeptides, like Phac-Phe-Val-Ser(p3'ACT)-Gly-OH, where a peptide is linked to a nucleotide sequence, opens new avenues in the field of bioconjugate chemistry. This interdisciplinary approach combines peptides with nucleic acids, potentially leading to novel therapeutics and molecular tools (Robles, Pedroso, & Grandas, 1994).
Pro-Moiety Evaluation for Drug Development
Investigations into the potential of dipeptides like H-Phe-Ser-OH as pro-moieties for drug development have been conducted. This research is key to developing new prodrug strategies for enhanced drug delivery and efficacy (Omkvist et al., 2011).
Future Directions
Peptides like “H-Gly-Phe-Ser-OH” have potential applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . With a deeper understanding of the relationship between the structures and properties of dipeptides, we believe that dipeptide hydrogels have great potential application in preparing minimal biocompatible materials .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-7-12(19)16-10(6-9-4-2-1-3-5-9)13(20)17-11(8-18)14(21)22/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPHLIUUTVYMX-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Phe-Ser-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.